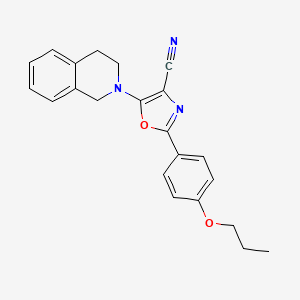![molecular formula C27H21N3O2S B4754769 N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4754769.png)
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide
Overview
Description
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide, also known as BPTES, is a small molecule inhibitor that has gained attention in scientific research due to its ability to selectively target and inhibit glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is a key nutrient that is essential for the growth and proliferation of cancer cells, making glutaminase a potential target for cancer therapy.
Mechanism of Action
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide selectively targets and inhibits glutaminase, an enzyme involved in the metabolism of glutamine. Glutamine is a key nutrient that is essential for the growth and proliferation of cancer cells. By inhibiting glutaminase, this compound reduces the availability of glutamine and disrupts the metabolic pathways that are critical for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. In addition, this compound has been shown to alter the metabolic profile of cancer cells, leading to a decrease in the production of ATP and other metabolites that are essential for cell survival. This compound has also been shown to reduce the growth of tumors in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide is its specificity for glutaminase, which allows for targeted inhibition of this enzyme without affecting other metabolic pathways. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in some experiments. In addition, this compound has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide. One direction is to investigate the potential use of this compound in combination with other cancer therapies, such as immunotherapy, to enhance their efficacy. Another direction is to develop more potent and selective inhibitors of glutaminase that can overcome the limitations of this compound. Finally, further studies are needed to better understand the mechanisms underlying the anticancer effects of this compound and to identify biomarkers that can predict response to this compound therapy.
Scientific Research Applications
N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many cancer cells, and its inhibition by this compound has been shown to reduce cell proliferation and induce apoptosis in cancer cells. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
properties
IUPAC Name |
N-[(3-benzamidophenyl)carbamothioyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S/c31-25(21-10-5-2-6-11-21)28-23-12-7-13-24(18-23)29-27(33)30-26(32)22-16-14-20(15-17-22)19-8-3-1-4-9-19/h1-18H,(H,28,31)(H2,29,30,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWHBVHPXANQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N'-(4-methoxybenzylidene)-4-[(4-methoxybenzylidene)amino]-1H-pyrazole-5-carbohydrazide](/img/structure/B4754688.png)
![methyl (5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4754691.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4754692.png)
![3-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4754699.png)
![5-tert-butyl-3-(4-fluorophenyl)-2-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4754701.png)

![5-(1-ethyl-1H-pyrazol-4-yl)-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4754714.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4754727.png)
![1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4754734.png)
![1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B4754746.png)
![1-{[3-(1-azepanylcarbonyl)-4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4754753.png)
![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4754764.png)
![(4-chloro-2-methylphenyl)[1-(3-isoxazolylmethyl)-3-piperidinyl]methanone](/img/structure/B4754776.png)